molecular formula C13H14Cl2N4S B5832444 N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea

N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea

Cat. No. B5832444
M. Wt: 329.2 g/mol
InChI Key: NCVSDZBWEZUMPR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a thiourea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, leading to cell death. In neurological disorders, the compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea in lab experiments is its potential as a chemotherapeutic agent and neuroprotective agent. The compound has been shown to have high potency and selectivity, making it a promising candidate for drug development. However, one of the limitations of using the compound is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea. One direction is the investigation of its potential as a chemotherapeutic agent for various types of cancer. Another direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to investigate the potential toxicity of the compound and its effects on normal cells.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 4-chloro-1H-pyrazole-1-ethanamine in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained through purification and isolation methods. The synthesis method has been optimized to obtain high yields of the compound with high purity.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea has been used in various scientific research applications. One of the main applications is in the field of cancer research. The compound has been shown to have anticancer properties, and studies have been conducted to investigate its potential as a chemotherapeutic agent. The compound has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and has the potential to be used in the development of new drugs for the treatment of these disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-chloropyrazol-1-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c14-11-3-1-10(2-4-11)7-17-13(20)16-5-6-19-9-12(15)8-18-19/h1-4,8-9H,5-7H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVSDZBWEZUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NCCN2C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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